molecular formula C10H15N5O3 B2708263 6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine CAS No. 326610-57-5

6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine

Cat. No.: B2708263
CAS No.: 326610-57-5
M. Wt: 253.262
InChI Key: HCYAPSPLJQHTCB-UHFFFAOYSA-N
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Description

6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a morpholine ring substituted with two methyl groups at positions 2 and 6, a nitro group at position 5, and an amino group at position 4 of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Morpholine Substitution: The morpholine ring, substituted with methyl groups at positions 2 and 6, can be introduced through a nucleophilic substitution reaction using 2,6-dimethylmorpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 6-(2,6-Dimethylmorpholino)-4,5-diaminopyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with target molecules. The morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,6-Dimethylmorpholino)nicotinaldehyde
  • 2,6-Dimethylmorpholine
  • 4-(N-Phenylcarbamoyl)-2,6-dimethylmorpholine

Uniqueness

6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine is unique due to the combination of its nitro and amino groups on the pyrimidine ring, which allows for diverse chemical reactivity and potential biological activity. The presence of the 2,6-dimethylmorpholino group further enhances its solubility and stability compared to similar compounds.

Properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c1-6-3-14(4-7(2)18-6)10-8(15(16)17)9(11)12-5-13-10/h5-7H,3-4H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYAPSPLJQHTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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